molecular formula C5H11NS B2973775 1-(Thietan-3-yl)ethan-1-amine CAS No. 1545881-38-6

1-(Thietan-3-yl)ethan-1-amine

Cat. No. B2973775
CAS RN: 1545881-38-6
M. Wt: 117.21
InChI Key: XRVJVLSLSPOMAZ-UHFFFAOYSA-N
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Description

1-(Thietan-3-yl)ethan-1-amine is a chemical compound with the CAS Number: 1545881-38-6 . It has a molecular weight of 117.22 . It is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(thietan-3-yl)ethan-1-amine . The InChI code is 1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 . The InChI key is XRVJVLSLSPOMAZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(Thietan-3-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 117.22 .

Scientific Research Applications

Organic Synthesis

Novel Synthesis Approaches

The compound has been utilized in innovative synthesis methods. For instance, a study demonstrated a consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones starting from propargyl amine and acid chlorides, based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting its utility in complex organic synthesis (Merkul & Müller, 2006).

Polymer Science

Electroactive Polymers

The compound's derivatives have been explored in the synthesis of novel polymers. Research into 1,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)pentane and related compounds showcases their potential in producing new polymeric light-emitting diodes (PLEDs) with green and yellow emissions, demonstrating the compound's relevance in advancing polymer science (Aydın & Kaya, 2012).

Chiral Recognition and Enantioselective Catalysis

Chiral NMR Discrimination

The application in chiral recognition, particularly in NMR spectroscopy, has been documented. Chiral crown ethers and their ytterbium(III) complexes, likely involving similar compounds, have shown effectiveness in enantiomeric discrimination of primary amines, amino acids, and amino alcohols, indicating the compound's utility in stereochemical analyses (Wenzel et al., 2004).

Chemical Synthesis and Functionalization

Advanced C–S Coupling Reactions

A study developed a one-pot protocol for synthesizing highly enantiopure benzylic thioethers via a copper-catalyzed stereospecific C–S coupling reaction, demonstrating the compound's application in creating chiral molecules with high enantiomeric excess. This illustrates its importance in medicinal chemistry and the synthesis of biologically active compounds (Jiang et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H312, H314, H332, H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(thietan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVJVLSLSPOMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CSC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thietan-3-yl)ethan-1-amine

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